A Technical Guide to 6-Bromo-3-iodo-1H-indazole: Synthesis, Properties, and Application in Drug Discovery
A Technical Guide to 6-Bromo-3-iodo-1H-indazole: Synthesis, Properties, and Application in Drug Discovery
A Note on the Target Compound: 6-Bromo-3-iodo-1H-indazole-4-carbonitrile
As of this writing, publicly accessible, peer-reviewed data specifically detailing the synthesis, properties, and reactivity of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (CAS 1000342-60-8) is exceptionally scarce.[1] While this compound is listed by chemical suppliers, indicating its existence, a lack of published experimental data prevents a comprehensive guide.
This document, therefore, focuses on its critical and well-documented precursor, 6-Bromo-3-iodo-1H-indazole . Understanding this key intermediate is paramount for any researcher aiming to synthesize or utilize its 4-carbonitrile derivative. The principles, protocols, and reactivity discussed herein provide the foundational knowledge required for the advanced synthesis and application of substituted indazoles in medicinal chemistry.
Introduction to the 6-Bromo-3-iodo-1H-indazole Scaffold
The indazole ring system is a "privileged scaffold" in medicinal chemistry, renowned for its role in the development of kinase inhibitors.[2] Its structure, a bioisostere of indole, features a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N=C), enabling critical interactions with protein active sites.[2] The compound 6-Bromo-3-iodo-1H-indazole is a particularly valuable synthetic intermediate. The differential reactivity of the halogen atoms—the iodine at the C3 position and the bromine at the C6 position—allows for sequential, site-selective functionalization, making it a cornerstone for building complex molecular architectures.
The C3-iodo group is the more reactive site, making it ideal for initial modifications via palladium-catalyzed cross-coupling reactions.[3][4] The C6-bromo group can then be functionalized in a subsequent step. This strategic differentiation is fundamental to the synthesis of targeted therapies, including Polo-Like Kinase 4 (PLK4) inhibitors for oncology applications.
Physicochemical and Safety Data
While extensive experimental data is not consolidated in a single source, information from suppliers and safety data sheets provides a baseline for handling and storage.
Table 1: Summary of Physicochemical and Safety Properties
| Property | Value / Information | Source(s) |
| Molecular Formula | C₇H₄BrIN₂ | [5] |
| Molecular Weight | 322.93 g/mol | [5] |
| CAS Number | 885521-88-0 | [5] |
| Physical Form | Solid | [5][6] |
| Purity | Typically ≥98% | [5] |
| Storage | Store at 2-8°C under an inert atmosphere, protected from light. | [5] |
| Signal Word | Warning | [5] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [5][7] |
| Precautionary Codes | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...). | [5][7] |
Synthesis of 6-Bromo-3-iodo-1H-indazole
The most common and efficient method for synthesizing 6-Bromo-3-iodo-1H-indazole is the direct iodination of commercially available 6-bromo-1H-indazole. This reaction proceeds readily at the C3 position, which is activated for electrophilic substitution.
Iodination via N-Iodosuccinimide (NIS)
This method offers a straightforward approach with a high yield. The use of NIS as an iodinating agent in a polar aprotic solvent like DMF is a well-established protocol.
-
Causality: N-Iodosuccinimide is an electrophilic iodine source. The indazole ring is an electron-rich heterocycle, and the C3 position is particularly nucleophilic. The reaction is driven by the formation of a stable, halogenated aromatic system. DMF serves as an excellent solvent to dissolve the reagents and facilitate the reaction.
Experimental Protocol: Synthesis via NIS
-
Reagent Preparation: In a round-bottom flask, dissolve 6-bromo-1H-indazole (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Reaction Initiation: Add N-iodosuccinimide (NIS) (1.5 eq.) to the solution portion-wise.
-
Reaction Conditions: Stir the mixture at room temperature for approximately 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water. Add a saturated aqueous solution of ammonium chloride.
-
Isolation: The product will precipitate as a solid. Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 6-Bromo-3-iodo-1H-indazole as a white solid.
Iodination via Iodine and Base
An alternative, classical method involves the use of molecular iodine in the presence of a base, such as potassium hydroxide (KOH).
-
Causality: The base (KOH) deprotonates the indazole N-H, forming the indazolide anion. This anion is highly nucleophilic and readily attacks molecular iodine (I₂), leading to iodination at the C3 position. The reaction is typically quenched with a reducing agent to remove excess iodine.
Experimental Protocol: Synthesis via I₂/KOH [6][8]
-
Reagent Preparation: To a solution of 6-bromo-1H-indazole (1.0 eq.) in DMF, add potassium hydroxide (KOH) (2.0 eq.).
-
Reaction Initiation: Prepare a separate solution of iodine (I₂) (1.5 eq.) in DMF. Add this iodine solution dropwise to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for approximately 3 hours.
-
Work-up: Pour the reaction mixture into an aqueous solution containing sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench excess iodine and neutralize the acid formed. A white solid should precipitate.
-
Isolation: Filter the solid and dry it to obtain the final product.
Synthesis Workflow Diagram
Caption: Alternative synthetic routes to 6-Bromo-3-iodo-1H-indazole.
Chemical Reactivity and Synthetic Applications
The primary utility of this compound lies in its capacity for selective cross-coupling reactions, enabling the construction of diverse molecular libraries.
Palladium-Catalyzed Cross-Coupling Reactions
The C3-I bond is significantly more labile than the C6-Br bond, allowing for highly selective reactions at the 3-position.
-
Suzuki Coupling: Reacting 6-Bromo-3-iodo-1H-indazole with various boronic acids or their esters provides access to 3-aryl- or 3-vinyl-6-bromo-1H-indazoles. This is a cornerstone reaction for building kinase inhibitor scaffolds.[6][8]
-
Sonogashira Coupling: This reaction introduces alkynyl groups at the C3 position by coupling with terminal alkynes, a key step in synthesizing inhibitors that target the enzyme PLK4.
Reactivity Logic Diagram
Caption: Site-selective reactivity of 6-Bromo-3-iodo-1H-indazole.
Proposed Pathway to 6-Bromo-3-iodo-1H-indazole-4-carbonitrile
Based on established indazole chemistry, a plausible synthetic route to the target 4-carbonitrile compound can be proposed. This theoretical pathway leverages known transformations and serves as a starting point for experimental design. The key challenge is the introduction of the nitrile group at the C4 position. This is often achieved via Sandmeyer reaction from a 4-amino precursor or through cyanation of a 4-bromoindazole. Assuming a precursor like 6-bromo-1H-indazole-4-carbonitrile is available, the final iodination step would be straightforward.
Hypothetical Retrosynthesis
A logical retrosynthetic analysis suggests that the final step would be the iodination of a 4-carbonitrile-6-bromo-1H-indazole intermediate.
Caption: Proposed retrosynthesis of the target 4-carbonitrile compound.
This proposed pathway highlights that the synthesis of the target molecule is a multi-step process requiring careful control of functional group transformations. The protocols for C3-iodination described in this guide would be directly applicable to the final step of this proposed synthesis.
Conclusion
6-Bromo-3-iodo-1H-indazole is a high-value, versatile building block in modern medicinal chemistry. Its well-defined, site-selective reactivity allows for the systematic construction of complex indazole derivatives, which are crucial for the discovery of novel therapeutics, particularly in oncology. While direct experimental data for its 4-carbonitrile derivative remains elusive in public literature, a thorough understanding of the synthesis, properties, and reactivity of this key precursor provides researchers with the essential tools and knowledge to explore this important area of chemical space.
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